

# An In-depth Technical Guide to Nitroso-prodenafil and its Active Metabolite, Aildenafil

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nitroso-prodenafil**

Cat. No.: **B12751203**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **nitroso-prodenafil** and its active metabolite, aildenafil. **Nitroso-prodenafil** is a novel prodrug designed to deliver a phosphodiesterase type 5 (PDE5) inhibitor, aildenafil, and nitric oxide (NO), offering a dual mechanism of action for potential therapeutic applications. This document details their chemical structures, relationship, and mechanisms of action. It further provides detailed experimental protocols for their synthesis, in vitro bioactivity assessment, and in vivo efficacy evaluation. Quantitative data, where available, is summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of their biochemical interactions and experimental design.

## Introduction

**Nitroso-prodenafil** is a synthetic compound that has been identified as an adulterant in some "herbal" aphrodisiac products. It is structurally related to sildenafil (Viagra) and is designed to act as a prodrug that metabolizes in the body to form aildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and to release nitric oxide (NO).<sup>[1]</sup> This dual action is of significant interest from a pharmacological perspective, as it combines the established mechanism of PDE5 inhibition with the vasodilatory effects of NO.

Aildenafil, also known as methisosildenafil, is a structural analog of sildenafil.[\[2\]](#) Like sildenafil, it is a selective inhibitor of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in pulmonary vasculature.[\[3\]](#) Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.

The initial structural elucidation of **nitroso-prodenafil** was a subject of scientific debate, with an initial proposal of a nitrosated analogue of sildenafil being later revised to a nitrothioimidazole-methisosildenafil hybrid structure.[\[4\]](#) This guide will refer to the compound as **nitroso-prodenafil** as is common in the literature, while acknowledging the structural revisions.

## Chemical Structures and Properties

The chemical structures of aildenafil and the revised structure of **nitroso-prodenafil** are presented below.

Aildenafil:

- IUPAC Name: 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[\[2\]](#)
- Molecular Formula: C<sub>23</sub>H<sub>32</sub>N<sub>6</sub>O<sub>4</sub>S[\[5\]](#)
- Molecular Weight: 488.61 g/mol [\[5\]](#)

**Nitroso-prodenafil** (revised structure):

- IUPAC Name: 2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-nitroso-1,3-thiazol-5-amine[\[1\]](#)
- Molecular Formula: C<sub>28</sub>H<sub>38</sub>N<sub>8</sub>O<sub>5</sub>S<sub>2</sub>[\[1\]](#)
- Molecular Weight: 630.78 g/mol [\[1\]](#)

Table 1: Physicochemical Properties of Aildenafil and Sildenafil

| Property           | Aildenafil                                                                                                                             | Sildenafil                                                                                                                           |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula  | C <sub>23</sub> H <sub>32</sub> N <sub>6</sub> O <sub>4</sub> S <sup>[5]</sup>                                                         | C <sub>22</sub> H <sub>30</sub> N <sub>6</sub> O <sub>4</sub> S <sup>[6]</sup>                                                       |
| Molecular Weight   | 488.61 g/mol <sup>[5]</sup>                                                                                                            | 474.58 g/mol <sup>[7]</sup>                                                                                                          |
| Melting Point      | Not available                                                                                                                          | 189-190 °C <sup>[6]</sup>                                                                                                            |
| Aqueous Solubility | Not available                                                                                                                          | 3.5 mg/mL <sup>[6]</sup>                                                                                                             |
| IUPAC Name         | 5-[5-[(3S,5R)-3,5-dimethyl(piperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one] <sup>[2]</sup> | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one <sup>[6]</sup> |

Note: Due to the limited availability of public data for aildenafil, some properties of the structurally similar sildenafil are provided for reference.

## Mechanism of Action

**Nitroso-prodenafil** exhibits a dual mechanism of action. As a prodrug, it is metabolized to release two active components: aildenafil and nitric oxide.<sup>[1]</sup>

## Aildenafil: PDE5 Inhibition

Aildenafil acts as a competitive inhibitor of phosphodiesterase type 5 (PDE5).<sup>[2]</sup> PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary arteries.<sup>[8]</sup>

The signaling pathway is initiated by the release of nitric oxide from nerve endings and endothelial cells during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation.<sup>[3]</sup> This vasodilation increases blood flow to the corpus cavernosum, leading to an erection.

By inhibiting PDE5, aildenafil prevents the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the erectile response to sexual stimulation.[3]



[Click to download full resolution via product page](#)

Aildenafil's inhibition of PDE5 enhances the NO/cGMP signaling pathway.

## Nitric Oxide Release

In addition to the action of aildenafil, the metabolism of **nitroso-prodenafil** is proposed to release nitric oxide.[1] NO is a potent vasodilator that can directly activate sGC, leading to an increase in cGMP levels and subsequent smooth muscle relaxation, independent of endogenous NO release from nerve endings. This direct release of NO could potentially have a synergistic effect with PDE5 inhibition.

## Quantitative Data

Quantitative data on the bioactivity and pharmacokinetics of **nitroso-prodenafil** and aildenafil are not widely available in peer-reviewed literature. The following table provides data for the structurally and functionally similar compound, sildenafil, to serve as a reference point for researchers.

Table 2: In Vitro and In Vivo Data for Sildenafil

| Parameter                                     | Value                                          | Species/System          | Reference                                |
|-----------------------------------------------|------------------------------------------------|-------------------------|------------------------------------------|
| PDE5 IC <sub>50</sub>                         | 3.9 nM                                         | Human Corpus Cavernosum | Not specified in provided search results |
| Absolute Bioavailability (Oral)               | 41%                                            | Human                   | Not specified in provided search results |
| Time to Peak Plasma Conc. (T <sub>max</sub> ) | ~60 minutes (fasted)                           | Human                   | Not specified in provided search results |
| Plasma Half-life (t <sub>1/2</sub> )          | 3-5 hours                                      | Human                   | Not specified in provided search results |
| Metabolism                                    | Primarily by CYP3A4 (major) and CYP2C9 (minor) | Human Liver Microsomes  | Not specified in provided search results |

## Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of **nitroso-prodenafil** and aildenafil.

### Synthesis of Aildenafil

The synthesis of aildenafil can be approached using methods analogous to those developed for sildenafil and its derivatives.<sup>[9][10][11][12][13]</sup> A plausible synthetic route is outlined below.



[Click to download full resolution via product page](#)

A plausible synthetic workflow for the production of aildenafil.

Protocol:

- Chlorosulfonation of 2-Ethoxybenzoic Acid: React 2-ethoxybenzoic acid with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the phenyl ring.
- Amidation with 3,5-dimethylpiperazine: The resulting sulfonyl chloride is then reacted with 3,5-dimethylpiperazine to form the corresponding sulfonamide.
- Coupling with Pyrazole Moiety: The sulfonamide intermediate is coupled with an activated derivative of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- Cyclization: The final step involves an intramolecular cyclization to form the pyrazolopyrimidinone ring system of aildenafil.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized.

## In Vitro PDE5 Inhibition Assay

The inhibitory activity of aildenafil against PDE5 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the amount of GMP produced from the hydrolysis of cGMP by PDE5.[\[14\]](#) [\[15\]](#) [\[16\]](#) [\[17\]](#)

Protocol (based on a fluorescence polarization assay):[\[17\]](#)

- Reagent Preparation: Prepare assay buffer, recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that recognizes the hydrolyzed phosphate group.
- Compound Dilution: Prepare a serial dilution of aildenafil in the assay buffer.
- Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted aildenafil solutions (or vehicle control), and the PDE5A1 enzyme.

- Initiation of Reaction: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specified time.
- Termination and Detection: Stop the reaction and add the binding agent. The binding agent will bind to the hydrolyzed GMP, causing a change in fluorescence polarization.
- Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The IC<sub>50</sub> value, the concentration of aildenafil that inhibits 50% of PDE5 activity, can be calculated by fitting the data to a dose-response curve.

## In Vitro Nitric Oxide Release Assay

The release of nitric oxide from **nitroso-prodenafil** can be quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate, in solution. Fluorometric assay kits are commonly used for this purpose.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Protocol (Fluorometric Method):

- Sample Preparation: Incubate **nitroso-prodenafil** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to allow for the release of NO and its conversion to nitrite and nitrate.
- Nitrate to Nitrite Conversion: Add nitrate reductase and its cofactor (e.g., NADPH) to the samples to convert all nitrate to nitrite.
- Fluorometric Reaction: Add a fluorometric probe, such as 2,3-diaminonaphthalene (DAN), which reacts with nitrite in an acidic environment to form a fluorescent triazole product.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).
- Quantification: Determine the concentration of nitrite in the samples by comparing their fluorescence to a standard curve generated with known concentrations of sodium nitrite.



[Click to download full resolution via product page](#)

Workflow for the fluorometric determination of nitric oxide release.

## In Vivo Efficacy Assessment in an Animal Model of Erectile Dysfunction

The in vivo efficacy of aildenafil can be evaluated in established animal models of erectile dysfunction, such as in rats or mice.[23][24][25][26] A common method involves measuring the intracavernosal pressure (ICP) as an indicator of erectile response.

Protocol (Rat Model):

- Animal Model: Use a validated rat model of erectile dysfunction (e.g., aged rats, diabetic rats, or rats with cavernous nerve injury).
- Compound Administration: Administer aildenafil or vehicle control to the animals via an appropriate route (e.g., oral gavage).
- Anesthesia and Surgical Preparation: Anesthetize the animals and surgically expose the carotid artery for blood pressure monitoring (mean arterial pressure, MAP) and the crus of the penis for ICP measurement. Expose the cavernous nerve for electrical stimulation.
- Electrical Stimulation: Apply electrical stimulation to the cavernous nerve to induce an erectile response.
- Data Acquisition: Record the ICP and MAP continuously throughout the experiment.
- Data Analysis: The primary efficacy endpoint is typically the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a measure of erectile function normalized for systemic blood pressure. The total erectile response can also be assessed by calculating the area under the curve (AUC) of the ICP response.

## Analytical Detection

The detection and identification of **nitroso-prodenafil** and aildenafil, particularly in the context of adulterated products, rely on advanced analytical techniques.[27][28][29][30][31][32]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and selective detection of these compounds. Tandem mass spectrometry allows for the fragmentation of the parent ion, providing structural information that aids in identification.
- High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the compounds and distinguishing them from other substances with similar nominal masses.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of novel compounds like **nitroso-prodenafil**.
- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecules.

## Conclusion

**Nitroso-prodenafil** and its active metabolite, aildenafil, represent a fascinating case study in the illicit development of designer drugs. The dual mechanism of action, combining PDE5 inhibition and nitric oxide release, highlights a sophisticated understanding of erectile physiology by clandestine chemists. While this combination may offer enhanced efficacy, it also raises significant safety concerns due to the potential for severe hypotension and the carcinogenic risk associated with nitrosamines.<sup>[1]</sup>

This technical guide has provided a comprehensive overview of the chemistry, pharmacology, and analytical considerations for these compounds. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in academia, industry, and regulatory agencies who are engaged in the study of PDE5 inhibitors, drug metabolism, and the detection of adulterated products. Further research is warranted to fully characterize the pharmacological and toxicological profiles of **nitroso-prodenafil** and aildenafil.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nitrosoprodenafil - Wikipedia [en.wikipedia.org]
- 2. Aildenafil - Wikipedia [en.wikipedia.org]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. A revisited structure for nitrosoprodenafil from NMR, mass spectrometry, X-ray and hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aildenafil | C23H32N6O4S | CID 135452876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The structure of sildenafil [ch.ic.ac.uk]
- 7. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 9. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 11. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. cellbiolabs.com [cellbiolabs.com]

- 23. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. analyticalscience.wiley.com [analyticalscience.wiley.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nitroso-prodenafil and its Active Metabolite, Aildenafil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12751203#nitroso-prodenafil-and-its-relation-to-aildenafil>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)